2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid
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Overview
Description
2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid is an organic compound with the molecular formula C10H11BrO2S It is characterized by the presence of a bromophenyl group attached to a propanoic acid moiety through a methylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid typically involves the bromination of a precursor compound followed by a series of chemical transformations. One common method involves the selective cleavage of an ether bond using hydrobromic acid to introduce the bromine atom . This is followed by the formation of the methylsulfanyl linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)propanoic acid: Similar structure but lacks the methylsulfanyl linkage.
4-bromomethylphenylpropionic acid: Similar structure but with different functional groups.
Uniqueness
The presence of the methylsulfanyl linkage in 2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid distinguishes it from other similar compounds. This unique feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPFLWRTLIJQRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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